
1-(3-((3-Nitropyridin-2-yl)amino)pyrrolidin-1-yl)-3-phenylprop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((3-Nitropyridin-2-yl)amino)pyrrolidin-1-yl)-3-phenylprop-2-yn-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a nitropyridine moiety, a pyrrolidine ring, and a phenylpropynone group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-Nitropyridin-2-yl)amino)pyrrolidin-1-yl)-3-phenylprop-2-yn-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-nitropyridine-2-amine with pyrrolidine under specific conditions to form the intermediate 3-((3-nitropyridin-2-yl)amino)pyrrolidine. This intermediate is then reacted with 3-phenylprop-2-yn-1-one under controlled conditions to yield the final product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(3-((3-Nitropyridin-2-yl)amino)pyrrolidin-1-yl)-3-phenylprop-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
1-(3-((3-Nitropyridin-2-yl)amino)pyrrolidin-1-yl)-3-phenylprop-2-yn-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-((3-Nitropyridin-2-yl)amino)pyrrolidin-1-yl)-3-phenylprop-2-yn-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound features a similar nitropyridine moiety but with different substituents.
N-(pyridin-2-yl)amides: These compounds share the pyridine ring but differ in their functional groups and overall structure.
Uniqueness
1-(3-((3-Nitropyridin-2-yl)amino)pyrrolidin-1-yl)-3-phenylprop-2-yn-1-one is unique due to its combination of a nitropyridine moiety, a pyrrolidine ring, and a phenylpropynone group.
Properties
CAS No. |
833452-25-8 |
|---|---|
Molecular Formula |
C18H16N4O3 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
1-[3-[(3-nitropyridin-2-yl)amino]pyrrolidin-1-yl]-3-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C18H16N4O3/c23-17(9-8-14-5-2-1-3-6-14)21-12-10-15(13-21)20-18-16(22(24)25)7-4-11-19-18/h1-7,11,15H,10,12-13H2,(H,19,20) |
InChI Key |
WGFXECFBUAJALV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1NC2=C(C=CC=N2)[N+](=O)[O-])C(=O)C#CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


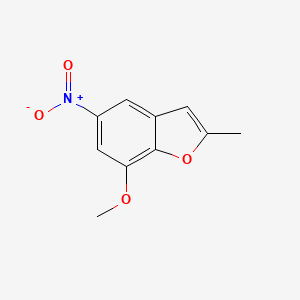
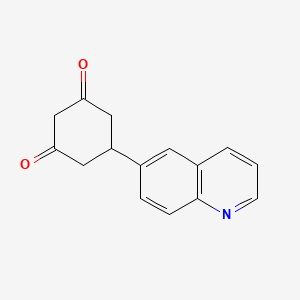
![Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl-](/img/structure/B12904084.png)

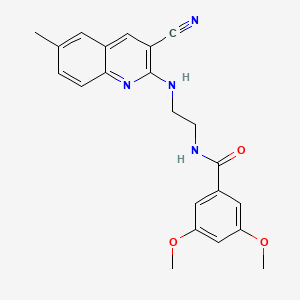
![2-[(5-Methylfuran-2-yl)methoxy]oxane](/img/structure/B12904097.png)
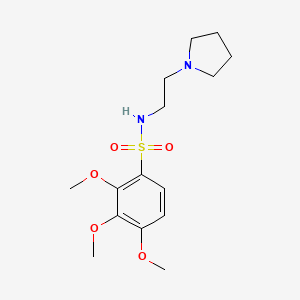
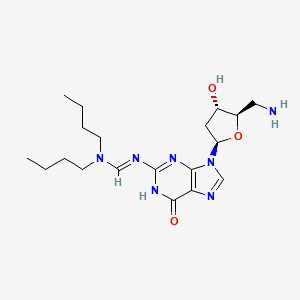
![2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo-](/img/structure/B12904111.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-glutamic acid](/img/structure/B12904122.png)
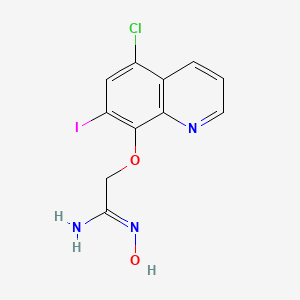
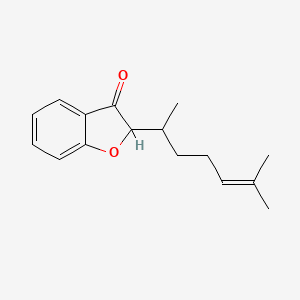

![Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate](/img/structure/B12904145.png)
